(10E)-10-hydroxyimino-8,8-dimethylpyrano[2,3-f]chromene-2,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(10E)-10-hydroxyimino-8,8-dimethylpyrano[2,3-f]chromene-2,9-dione is a complex organic compound with a unique structure that includes a pyranochromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10E)-10-hydroxyimino-8,8-dimethylpyrano[2,3-f]chromene-2,9-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the laboratory-scale synthesis methods to larger scales. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(10E)-10-hydroxyimino-8,8-dimethylpyrano[2,3-f]chromene-2,9-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroxy derivatives.
Scientific Research Applications
(10E)-10-hydroxyimino-8,8-dimethylpyrano[2,3-f]chromene-2,9-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of (10E)-10-hydroxyimino-8,8-dimethylpyrano[2,3-f]chromene-2,9-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the detailed molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyranochromene derivatives and related structures such as:
- 4,5-Dihydroxy-1,3-benzenedisulfonic acid
- Dichloroaniline derivatives
Uniqueness
What sets (10E)-10-hydroxyimino-8,8-dimethylpyrano[2,3-f]chromene-2,9-dione apart is its unique combination of functional groups and its specific structural configuration, which confer distinct chemical and biological properties not found in closely related compounds.
Properties
IUPAC Name |
(10E)-10-hydroxyimino-8,8-dimethylpyrano[2,3-f]chromene-2,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-14(2)13(17)11(15-18)10-8(20-14)5-3-7-4-6-9(16)19-12(7)10/h3-6,18H,1-2H3/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUNMPUXAFGTNW-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C(=NO)C2=C(O1)C=CC3=C2OC(=O)C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=O)/C(=N/O)/C2=C(O1)C=CC3=C2OC(=O)C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.